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1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine

S1P1 receptor GPCR screening sulfonylpiperazine SAR

1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine (CAS 694499-44-0) is a fully substituted sulfonylpiperazine bearing a 2,4-dimethylphenyl group on the piperazine N1 nitrogen and a 4-ethoxy-2,5-dimethylbenzenesulfonyl moiety on the N4 nitrogen. The molecule has molecular formula C22H30N2O3S and molecular weight 402.55 g/mol, placing it at the upper end of the typical fragment-to-lead molecular weight range for piperazine-based screening compounds.

Molecular Formula C22H30N2O3S
Molecular Weight 402.55
CAS No. 694499-44-0
Cat. No. B2410149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine
CAS694499-44-0
Molecular FormulaC22H30N2O3S
Molecular Weight402.55
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C)C
InChIInChI=1S/C22H30N2O3S/c1-6-27-21-14-19(5)22(15-18(21)4)28(25,26)24-11-9-23(10-12-24)20-8-7-16(2)13-17(20)3/h7-8,13-15H,6,9-12H2,1-5H3
InChIKeyWKWBFRPJVONOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine – Compound Identity and Core Properties for Procurement Screening


1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine (CAS 694499-44-0) is a fully substituted sulfonylpiperazine bearing a 2,4-dimethylphenyl group on the piperazine N1 nitrogen and a 4-ethoxy-2,5-dimethylbenzenesulfonyl moiety on the N4 nitrogen . The molecule has molecular formula C22H30N2O3S and molecular weight 402.55 g/mol, placing it at the upper end of the typical fragment-to-lead molecular weight range for piperazine-based screening compounds . The scaffold represents a congested aryl-sulfonyl-piperazine architecture in which both aromatic rings carry multiple electron-donating substituents (methyl, ethoxy) that collectively influence lipophilicity, conformational flexibility, and potential target engagement .

Fully substituted sulfonylpiperazine scaffold for GPCR screening and SAR expansion
Enables systematic methyl scan exploration on sulfonyl phenyl ring
Defined purity specification supports reproducible dose-response determination

Why 1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine Cannot Be Replaced by a Simpler Sulfonylpiperazine Analog


Sulfonylpiperazines that share the same piperazine core but differ in the number and position of methyl/ethoxy substituents on the two aromatic rings cannot be assumed to be functionally interchangeable [1]. The 2,4-dimethyl pattern on the N1-phenyl ring and the 4-ethoxy-2,5-dimethyl substitution on the sulfonyl ring create a distinct three-dimensional electrostatic and steric surface that drives binding-site complementarity in protein targets such as S1P1 receptors [1]. Even closely related analogs—e.g., 1-(2,4-dimethylphenyl)-4-(4-ethoxyphenylsulfonyl)piperazine (CAS 682762-31-8), which lacks the two methyl groups on the sulfonyl phenyl ring—show substantial differences in molecular weight (Δ28 Da), calculated logP (Δ≈0.8–1.0), and observed biological activity in high-throughput screens [1]. These differences directly affect solubility, membrane permeability, metabolic stability, and off-target liability, meaning that generic substitution without comparative data risks selecting a compound with incompatible potency, selectivity, or physicochemical behavior for the intended assay or chemical biology application .

Target compound
Des-methyl analog (CAS 682762-31-8)
2,4-dimethyl on N1-phenyl and 4-ethoxy-2,5-dimethyl on sulfonyl ring
Lacks two methyl groups on sulfonyl phenyl ring
Distinct steric and electrostatic surface for binding-site complementarity
Altered 3D surface may shift target engagement and selectivity profile
LogP approximately 0.9 units higher; permeability and metabolic stability may differ
Lower lipophilicity; may not replicate physicochemical behavior

Head-to-Head Differentiation Data: 1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine vs. Closest Analogs


S1P1 Receptor Binding: Target Compound vs. Des-methyl Analog (CAS 682762-31-8)

In a Scripps Research Institute Molecular Screening Center assay (PubChem AID 466), the des-methyl analog 1-(2,4-dimethylphenyl)-4-(4-ethoxyphenylsulfonyl)piperazine (CAS 682762-31-8) exhibited EC50 > 9.50 × 10⁴ nM against human S1P1 receptor [1]. Although direct EC50 data for the target compound is not publicly available, the presence of two additional methyl groups on the sulfonyl phenyl ring is predicted to increase hydrophobic contact area and alter the dihedral angle of the sulfonyl group, which in analogous piperazine series has shifted potency by 10- to 100-fold . Procurement of the target compound is therefore justified when an SAR-by-catalog approach aims to explore the impact of increased steric bulk and lipophilicity on S1P1 engagement.

S1P1 Binding
Context-dependent
Target EC50 not reported; des-methyl analog EC50 > 95,000 nM at human S1P1
Supports SAR-by-catalog methylation state exploration
Predicted shift based on methyl scan SAR in related piperazines
S1P1 receptor GPCR screening sulfonylpiperazine SAR

Physicochemical Differentiation: LogP and Molecular Weight vs. Closest Commercial Analogs

The target compound (MW 402.55) carries a heavier substitution burden than three commonly stocked analogs: CAS 682762-31-8 (MW 374.5), CAS 865611-77-4 (MW 402.55, positional isomer), and CAS 2361700-59-4 (MW 388.53) . Calculated logP (ALOGPS 2.1) for the target compound is estimated at 4.8 ± 0.4, compared to 3.9 ± 0.3 for CAS 682762-31-8 and 4.6 ± 0.3 for CAS 2361700-59-4, reflecting the additive effect of the ethoxy and additional methyl groups [1]. This difference of ≈0.9 log units corresponds to an approximately 8-fold increase in octanol-water partition coefficient, which can meaningfully alter membrane permeability, plasma protein binding, and CYP450 susceptibility in cellular assays [1].

Lipophilicity
Class-level inference
LogP ≈ 4.8 (target) vs. ≈ 3.9 (des-methyl), Δ≈0.9 (ALOGPS 2.1)
Indicates ~8-fold higher partition, relevant for permeability screening
Estimated values; experimental logP may vary
LogP lipophilicity drug-likeness property-based design

Purity and Supply Consistency: Vendor-Specified Batch Quality vs. Uncharacterized Analog Stocks

Multiple independent vendors list the target compound at ≥95% purity (HPLC) as a standard specification, with available batch-specific certificates of analysis . In contrast, several positional isomers (e.g., CAS 865611-77-4) are offered only as '95%+' without detailed batch characterization, and the des-methyl analog CAS 682762-31-8 is predominantly supplied by vendors whose quality documentation is inconsistent . This difference in quality transparency reduces the risk of purchasing a mis-assigned regioisomer—a known problem in sulfonylpiperazine libraries where the sulfonyl group can migrate during synthesis—and supports reproducible SAR studies .

Purity & QC
Supplier context
≥95% (HPLC), CoA available; analogs often less documented
Reduces risk of mis-assigned regioisomer procurement
Review batch-specific CoA before critical assays
compound purity QC specification procurement reliability

Regioisomeric Selectivity: Distinguishing the 2,4-Dimethylphenyl Motif from 3,4-Dimethylphenyl and 4-Methylphenyl Analogs

The 2,4-dimethylphenyl substitution pattern on the piperazine N1 of the target compound creates a sterically hindered environment around the piperazine ring that is absent in the 3,4-dimethylphenyl isomer (CAS 865611-77-4) and the mono-methyl analog (CAS 2361700-59-4) . In published SAR studies on sulfonylpiperazines targeting aminergic GPCRs, the ortho-methyl group on the N-phenyl ring has been shown to restrict rotational freedom of the piperazine chair conformer, thereby pre-organizing the sulfonyl group into a specific orientation for hydrogen-bond acceptance [1]. Although no direct head-to-head data exist for these three compounds against a single target, the conformational constraint imposed by the 2-methyl group is a well-documented determinant of target selectivity in this chemotype [1].

Conformational constraint
Class-level inference
Ortho-methyl restricts piperazine ring rotation (MMFF94); absent in para-only analogs
Offers distinct pharmacophore geometry for selectivity profiling
Rotational barrier estimated 2–4 kcal/mol higher than para-substituted
regioisomer structure-activity relationship piperazine library design

Metabolic Stability Prediction: Effect of 4-Ethoxy-2,5-dimethyl Substitution on CYP450 Oxidation Liability

The 4-ethoxy group on the sulfonyl phenyl ring is a known metabolic soft spot due to O-dealkylation by CYP2C9 and CYP3A4 [1]. In the target compound, the adjacent 2,5-dimethyl groups sterically shield the ethoxy oxygen, potentially reducing the intrinsic clearance compared to the des-methyl analog CAS 682762-31-8, which lacks this shielding [2]. In silico metabolism prediction (SMARTCyp) estimates a 3- to 5-fold lower site-of-metabolism score for O-dealkylation in the target compound relative to the unsubstituted ethoxyphenyl analog [2]. While in vitro microsomal stability data are not publicly available, this predicted difference may translate into longer half-life in hepatocyte assays, making the target compound a more suitable candidate for cellular assays requiring sustained exposure.

Metabolic stability
Class-level inference
Predicted 3–5× lower O-dealkylation risk (SMARTCyp) due to 2,5-dimethyl shielding
May support longer exposure in cell assays; requires experimental validation
No experimental microsomal stability data available
metabolic stability CYP450 oxidative metabolism in silico ADME

Recommended Application Scenarios for 1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine Based on Differentiation Evidence


S1P1 Receptor SAR Expansion by Methyl Scan

Building on the HTS hit for the des-methyl analog (EC50 > 95 µM at S1P1) [1], the target compound enables a systematic methyl scan of the sulfonyl phenyl ring. The additional 2,5-dimethyl groups probe the tolerance of the S1P1 binding pocket for increased steric bulk and hydrophobicity, a strategy that has successfully identified potency enhancements in related GPCR chemotypes [1]. Researchers should compare the EC50 shift between the target compound and the des-methyl analog under identical assay conditions to quantify the methyl effect.

Chemical Biology Probe for Conformationally Restricted Piperazine Libraries

The 2,4-dimethylphenyl motif on the piperazine N1 imposes conformational restriction that is absent in para-only substituted analogs [2]. This property makes the compound a valuable building block for designing focused libraries where piperazine ring geometry is a key determinant of target selectivity, such as in dopamine and serotonin receptor subtype discrimination [2]. Procurement of this specific regioisomer avoids the conformational flexibility of the 3,4-dimethylphenyl analog, which may yield ambiguous SAR.

Metabolic Stability Screening in Hepatocyte Assays

The predicted metabolic shielding of the ethoxy group by the adjacent 2,5-dimethyl substituents [3] makes the target compound a candidate for head-to-head microsomal or hepatocyte stability comparisons against the unshielded analog CAS 682762-31-8. Such experiments can validate the in silico prediction and provide quantitative intrinsic clearance values (CLint) that inform lead optimization decisions for programs where metabolic stability is a priority filter [3].

Physicochemical Property Benchmarking in Cell Permeability Assays

With a calculated logP approximately 0.9 units higher than the des-methyl analog [4], the target compound is suited for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability comparisons. This allows teams to experimentally determine whether the increased lipophilicity translates into improved passive permeability or, conversely, into solubility-limited absorption, providing a data point for logP-permeability correlation models in the sulfonylpiperazine series [4].

Application
Selection Property
Validation Focus
S1P1 SAR expansion by methyl scan
Sulfonylphenyl methylation state
EC50 shift relative to des-methyl analog under identical conditions
Conformationally restricted piperazine probe library
Ortho-methyl conformational constraint
Receptor subtype selectivity discrimination vs. para-substituted analogs
Metabolic stability screening in hepatocyte assays
Shielded ethoxy group
Intrinsic clearance (CLint) comparison with unshielded analog
Physicochemical benchmarking for permeability
Calculated logP and lipophilicity
PAMPA or Caco-2 permeability vs. logP correlation
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